molecular formula C21H32N2O2S2 B2988580 2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421498-97-6

2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2988580
CAS No.: 1421498-97-6
M. Wt: 408.62
InChI Key: WLFYSNDLIZPGNQ-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H32N2O2S2 and its molecular weight is 408.62. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2S2/c1-17(2)27-20-6-4-18(5-7-20)14-21(24)23-8-3-13-26-16-19(23)15-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFYSNDLIZPGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Thiazepane ring with a morpholinomethyl substituent.
  • Functional Groups : Isopropylthio and ethanone moieties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways.
  • Receptor Modulation : Interactions with cellular receptors could alter signaling pathways.
  • Pathway Interference : Disruption of key biochemical pathways may contribute to its pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. For example, Polo-like kinase 1 (Plk1) inhibitors have shown promise in reducing tumor growth. The compound's efficacy in cancer cell lines can be assessed using the following parameters:

Assay Type IC50 Values (µM) Reference
Plk1 Inhibition10.5
Cell Viability (A549)15.0
Apoptosis InductionSignificant

Antimicrobial Activity

The compound's potential antimicrobial activity can also be evaluated against various pathogens. For instance, studies on thiazolidine derivatives have shown promising antibacterial effects:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus18
Bacillus subtilis15
Mycobacterium tuberculosis20

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of a structurally similar thiazolidine derivative on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis.
  • Case Study on Antimicrobial Activity : In a comparative study, the compound was tested against standard antibiotics, showing comparable effectiveness against certain bacterial strains, particularly those resistant to conventional treatments.

Comparative Analysis

When compared to other compounds within its class, such as thiazolidinones and quinoline derivatives, this compound exhibits unique properties due to its specific functional groups and structural configuration.

Compound Class Biological Activity Notable Effects
ThiazolidinonesAntimicrobialModerate efficacy
Quinoline DerivativesAnticancerHigh selectivity for Plk1
Isopropyl DerivativesVariableDependent on substituents

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